
Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the core structure, which includes the introduction of the aminoiminomethylthio group and the chlorophenoxy group. The final step involves the esterification of the acetic acid and the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.
Applications De Recherche Scientifique
Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein modifications.
Medicine: This compound could have potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other esters of acetic acid and derivatives with similar functional groups, such as:
- 2-(2-(Dimethylamino)ethoxy)ethanol
- Various substituted phenoxy compounds
Uniqueness
This detailed article provides a comprehensive overview of acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
16158-44-4 |
|---|---|
Formule moléculaire |
C12H16Cl2N2O3S |
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
[amino-[[5-chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C12H15ClN2O3S.ClH/c1-2-17-11(16)6-18-10-4-3-9(13)5-8(10)7-19-12(14)15;/h3-5H,2,6-7H2,1H3,(H3,14,15);1H |
Clé InChI |
ONGCCPRJFZYXSX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1)Cl)CSC(=[NH2+])N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


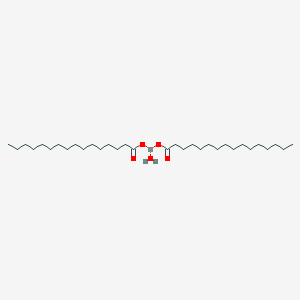
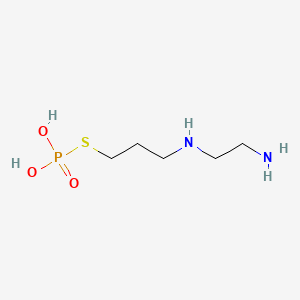
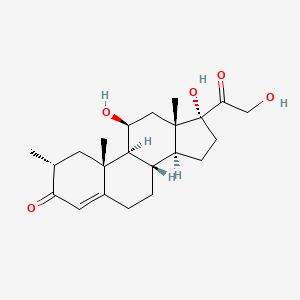
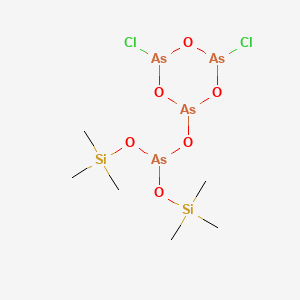
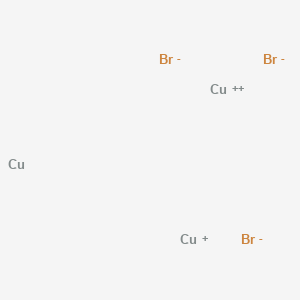
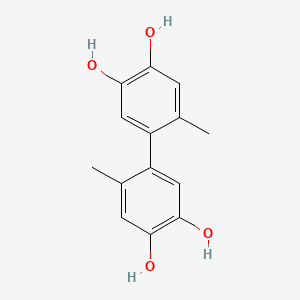
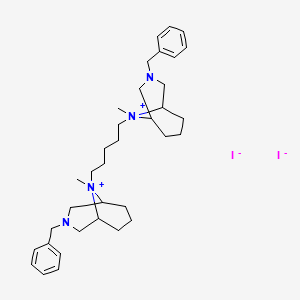
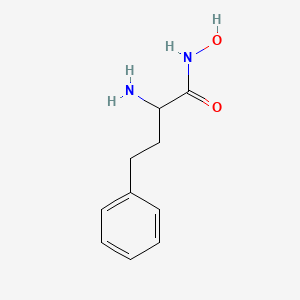
![[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate](/img/structure/B13733712.png)
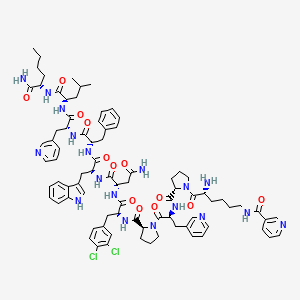

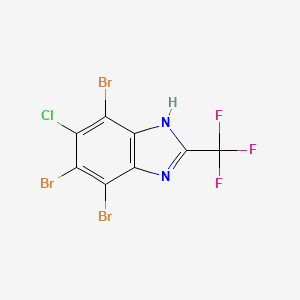
![But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol](/img/structure/B13733730.png)

